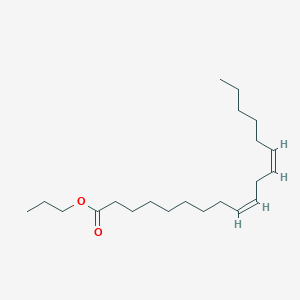

Linoleic acid propyl ester

Description

Classification and Chemical Nature within Fatty Acid Esters

Linoleic acid propyl ester is classified as a fatty acid ester. smolecule.com It is formed through the formal condensation of the carboxyl group of linoleic acid with the hydroxyl group of propanol (B110389) (n-propanol). nih.govchemicalbook.comebi.ac.uk This esterification process links the 18-carbon chain of linoleic acid, which contains two double bonds, to a propyl group. smolecule.comnih.gov The resulting molecule, with the chemical formula C21H38O2, possesses physicochemical properties distinct from its parent acid, while being functionally related to it. smolecule.comnih.gov It is considered a bacterial metabolite and has been reported in Zea mays (corn). nih.govchemicalbook.comebi.ac.uk

Table 1: Chemical and Physical Properties of this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | propyl (9Z,12Z)-octadeca-9,12-dienoate | nih.gov |

| Synonyms | Propyl linoleate (B1235992), n-propyl linoleate | nih.govchemicalbook.com |

| CAS Number | 38433-95-3 | smolecule.comnih.govchemicalbook.com |

| Molecular Formula | C21H38O2 | smolecule.comnih.govchemwhat.com |

| Molecular Weight | 322.5 g/mol | smolecule.comnih.gov |

| InChI Key | AJAMRCUNWLZBDF-MURFETPASA-N | nih.gov |

Significance in Contemporary Chemical and Biochemical Inquiry

The significance of this compound in research stems from its role in various biochemical processes and its potential industrial applications. smolecule.com Its unique structure, derived from an essential fatty acid, makes it a compound of interest in both health-related and industrial fields. smolecule.com

In biochemical research, certain microorganisms have demonstrated the ability to metabolize linoleic acid and produce related ester compounds. Studies on Lactobacillus plantarum have shown that different strains can convert linoleic acid into various metabolites, including isomers of this compound. mattioli1885journals.comsemanticscholar.org For instance, research has identified the production of trans,trans-9,12-octadecadienoic acid, propyl ester by several L. plantarum strains when grown in a medium supplemented with linoleic acid. mattioli1885journals.com This biotransformation capability highlights the role of propyl linoleate as a bacterial metabolite and opens avenues for studying microbial lipid metabolism. mattioli1885journals.comsemanticscholar.org

Table 2: Production of this compound Isomers by Lactobacillus plantarum Strains

| L. plantarum Strain | Metabolite Produced | Linoleic Acid Concentration in Medium | Source |

|---|---|---|---|

| Strain 2-3 | trans,trans-9,12-octadecadienoic acid, propyl ester | 1%, 5%, 10% (w/v) | mattioli1885journals.com |

| Strain 3-2 | trans,trans-9,12-octadecadienoic acid, propyl ester | 1%, 5%, 10% (w/v) | mattioli1885journals.com |

| Strain 4-5 | trans,trans-9,12-octadecadienoic acid, propyl ester | 1%, 5%, 10% (w/v) | mattioli1885journals.com |

| Strain 12-4 | trans,trans-9,12-octadecadienoic acid, propyl ester | Not specified | mattioli1885journals.com |

In the field of green chemistry, this compound has been utilized in the synthesis of novel compounds. Researchers have synthesized L-leucine propyl ester linoleate, a pseudo-protic ionic liquid, for the benign extraction of metal ions like Ni(II), Co(II), and Mn(II). researchgate.net This approach avoids the use of volatile organic compounds, aligning with principles of sustainable chemistry. smolecule.com

Furthermore, the compound is of interest in food science. It has been identified as a volatile fatty acid derivative during the processing of black tea, suggesting its potential contribution to the flavor and aroma profile of food products. mdpi.com Its potential as a biodiesel feedstock has also been explored, although more research is needed to optimize production and evaluate its efficiency. smolecule.com Studies on the interactions of this compound with biological macromolecules, such as enzymes and receptors, suggest it may influence metabolic pathways and cellular responses, including the modulation of inflammatory responses. smolecule.com

Properties

CAS No. |

38433-95-3 |

|---|---|

Molecular Formula |

C21H38O2 |

Molecular Weight |

322.5 g/mol |

IUPAC Name |

propyl octadeca-9,12-dienoate |

InChI |

InChI=1S/C21H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h8-9,11-12H,3-7,10,13-20H2,1-2H3 |

InChI Key |

AJAMRCUNWLZBDF-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCCC |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCC |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCCC |

Origin of Product |

United States |

Synthetic Methodologies for Linoleic Acid Propyl Ester

Conventional Esterification Approaches

Traditional methods for synthesizing Linoleic acid propyl ester rely on well-established chemical reactions, primarily direct esterification catalyzed by acids and transesterification from larger lipid molecules catalyzed by bases.

Acid-Catalyzed Direct Esterification

Acid-catalyzed direct esterification, often referred to as Fischer esterification, is a foundational method for producing this compound. This process involves the direct reaction of linoleic acid with propanol (B110389) in the presence of a strong acid catalyst. smolecule.comneliti.com The reaction is an equilibrium process where water is formed as a byproduct. To achieve high yields, the equilibrium must be shifted towards the product side, typically by using an excess of one reactant (usually the alcohol) or by removing the water as it forms. google.com

Commonly used catalysts include homogeneous acids like sulfuric acid and p-toluenesulfonic acid (P-TSA). smolecule.commdpi.com While effective, these homogeneous catalysts can lead to challenges in product separation and may cause corrosion issues. neliti.com Research has also explored heterogeneous solid acid catalysts to simplify catalyst recovery and minimize waste. google.comijpsat.org

| Catalyst | Reactants | Molar Ratio (Alcohol:Acid) | Temperature | Time | Conversion/Yield | Reference |

| Hβ (Zeolite) | Acetic Acid, Propanol | 1:1 | 110°C (383 K) | 1 h | 94% Conversion | ijpsat.org |

| p-Toluenesulfonic acid (P-TSA) | Dihydrocaffeic Acid, Propanol | 30:1 | 90°C | 2 h | 88% Yield | mdpi.com |

| Sulfuric Acid | Generic Fatty Acid, Propanol | General Excess | Heating | Not Specified | General Method | smolecule.com |

Note: Data may be for analogous esterification reactions demonstrating the catalyst's effectiveness with propanol.

Base-Catalyzed Transesterification from Triglycerides

Base-catalyzed transesterification is a widely used industrial method for producing fatty acid alkyl esters, including propyl linoleate (B1235992), from triglycerides found in vegetable oils and animal fats. smolecule.comdergipark.org.tr In this process, a triglyceride rich in linoleic acid (such as sunflower, soybean, or castor oil) is reacted with propanol. dergipark.org.trcostech.or.tz A strong base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is used as a catalyst. psu.edu

The reaction mechanism involves the formation of a propyl alkoxide, which then acts as a nucleophile, attacking the carbonyl group of the triglyceride's ester linkages. dost.gov.ph This results in the stepwise release of three fatty acid propyl ester molecules and one glycerol (B35011) molecule. dergipark.org.tr A significant challenge in this process is the potential for a side reaction called saponification (soap formation), which occurs if the feedstock contains high levels of free fatty acids or water. psu.edudost.gov.ph This side reaction consumes the catalyst and complicates the purification of the final product. dost.gov.ph

| Catalyst | Feedstock | Alcohol | Key Conditions | Findings | Reference |

| Potassium Hydroxide (KOH) | Waste Frying Oil | Methanol (B129727) | 1 wt% KOH, 9.1:1 Methanol:Oil, 55°C, 60 min | Two-step process achieved 90.56% methyl ester content. | mdpi.com |

| Sodium Hydroxide (NaOH) | Jatropha Oil (high FFA) | Methanol | Excess alcohol & catalyst | Unsuccessful due to high saponification from free fatty acids (FFAs). | dost.gov.ph |

| Barium Aluminate (BaAl₂O₄) | Used Vegetable Oil | Methanol | 4 wt% catalyst, 21:1 Methanol:Oil, 65°C, 150 min | Heterogeneous catalyst achieved 93.28% methyl ester conversion. | mdpi.com |

| General Base (NaOH, KOH) | Triglyceride | Methanol | Dry conditions essential | Water increases the unwanted side reaction of soap formation. | psu.edu |

Note: Data is primarily for methanol-based transesterification, but the catalytic principles are directly applicable to propanol.

Advanced Synthetic Technologies

To overcome the limitations of conventional methods, advanced synthetic technologies have been developed. These include using supercritical fluids to enhance reaction kinetics and employing enzymes for highly specific and environmentally benign synthesis.

Supercritical Fluid-Assisted Synthesis

Supercritical fluid technology offers a more efficient and greener alternative for ester synthesis. smolecule.com A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical carbon dioxide (sc-CO₂) is often used due to its mild critical point, non-toxicity, and low cost. smolecule.comresearchgate.net

In this process, the reaction between the oil/fat and propanol is carried out in a supercritical medium. google.com The supercritical fluid acts as a solvent that reduces mass transfer limitations, allowing the reaction to proceed more rapidly and sometimes without a catalyst. researchgate.netgoogle.com When catalysts are used, they are often solid catalysts to facilitate easy separation. google.com This method can achieve high yields under conditions that can be manipulated by adjusting pressure and temperature. google.commdpi.com

| Technology | Reactants | Catalyst | Conditions | Key Outcome | Reference |

| Supercritical State | Oil/Fat, Alcohol | Solid Base | >260°C | Reaction proceeds with high yield. | google.com |

| Supercritical State | Oil/Fat, Alcohol | Nickel-containing solid | Supercritical conditions | High yield achieved. | google.com |

| Supercritical CO₂ | Epoxidized Vegetable Oils | Not Applicable | sc-CO₂ as solvent | Enhances reaction yields by overcoming mass transfer limitations. | researchgate.net |

Enzymatic Synthesis via Lipase (B570770) Catalysis

Enzymatic synthesis using lipases as biocatalysts represents a significant advancement in the production of this compound. smolecule.com This "green chemistry" approach offers high specificity under mild reaction conditions (lower temperatures and pressures), which minimizes byproduct formation and energy consumption. google.comresearchgate.net

Lipases, such as the immobilized Candida antarctica lipase B (commonly known as Novozym 435), are highly effective in catalyzing the esterification between linoleic acid and propanol in non-aqueous environments. smolecule.comdss.go.th The reaction can be performed as a direct esterification of the free fatty acid or as a transesterification of a triglyceride. nih.gov The use of immobilized enzymes is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture and enables its reuse over multiple cycles. nih.gov

| Lipase Source | Reaction Type | Substrates | Conditions | Conversion/Yield | Reference |

| Yarrowia lipolytica (Solid Prep) | Esterification | Linoleic Acid, Ethanol | 30°C, 24h | ~90% Conversion | nih.gov |

| Candida antarctica (Novozym 435) | Esterification | Cinnamic Acid Derivatives, Various Alcohols | 50°C | Up to 82% Yield | dss.go.th |

| Rhizopus niveus (Immobilized) | Esterification | Linoleic Acid, n-Butanol | 70h, Azeotropic distillation | >95% Yield | google.com |

| Geobacillus zalihae (T1 Lipase) | Esterification | Linoleic Acid, Sucrose | 65°C, 120 min | 65% Conversion | analis.com.my |

Note: Data may be for analogous esterification reactions demonstrating the lipase's effectiveness.

A key advantage of certain lipases is their regioselectivity, particularly their ability to distinguish between the different positions on the glycerol backbone of a triglyceride. google.com Many lipases are sn-1,3-regiospecific, meaning they selectively catalyze reactions at the two outer positions (sn-1 and sn-3) of the glycerol molecule, while leaving the fatty acid at the central (sn-2) position untouched. dss.go.th

This specificity is highly valuable for producing structured lipids or for selectively synthesizing certain esters from a complex mixture. For instance, in a triglyceride containing different fatty acids, a sn-1,3-specific lipase can be used in a transesterification reaction with propanol to selectively produce propyl esters from the fatty acids at the sn-1 and sn-3 positions. dss.go.th Research has shown that lipases like that from Geotrichum candidum can exhibit this type of selectivity, allowing for the targeted synthesis of specific fatty acid esters while leaving others (like ricinoleic acid in castor oil) largely unreacted. google.com This precise control is difficult to achieve with conventional chemical catalysis.

Optimization of Enzyme-Catalyzed Reactions

Enzymatic synthesis of this compound, primarily through esterification or transesterification, offers a sustainable alternative to conventional chemical methods. The optimization of these biocatalytic reactions is crucial for maximizing ester yield and process efficiency. Lipases are the most commonly employed enzymes for this purpose, with Candida antarctica lipase B (often immobilized, as in Novozym 435) and Candida rugosa lipase being prominent choices due to their high catalytic activity and stability in non-aqueous environments. smolecule.com

Key optimization strategies focus on managing reaction equilibrium and enhancing kinetic performance. One critical factor is the removal of water, a byproduct of esterification, which can inhibit the forward reaction and promote the reverse reaction (hydrolysis). The addition of molecular sieves (e.g., 4 Å) is a common and effective method to adsorb water in situ, thereby shifting the equilibrium towards product formation and achieving high conversion rates. smolecule.com

Ultrasound assistance represents another optimization technique that can significantly improve reaction kinetics. By applying ultrasonic waves, substrate mixing is enhanced, and mass transfer limitations are reduced, leading to faster reaction times. smolecule.com For instance, the ultrasound-assisted enzymatic synthesis of a similar compound, ascorbyl linoleate, using Novozym 435 at 70°C achieved a 90% yield in just one hour. smolecule.com The stability of the enzyme under various conditions is also a key consideration. Lipases such as L62 have demonstrated high stability in the presence of various alcohols, including 1-propanol (B7761284), allowing for the use of high molar ratios of alcohol to oil (e.g., 3:1 or 6:1) to drive the reaction forward efficiently. researchgate.net

Optimization studies for enzymatic biolubricant synthesis, a field closely related to fatty acid ester production, have identified optimal conditions for achieving high conversion. For the production of trimethylolpropane (B17298) (TMP) esters, parameters such as an incubation time of 120 minutes, a temperature of 35°C, a lipase concentration of 3% w/w, and a specific TMP to free fatty acid molar ratio were found to be optimal. researchgate.net These findings highlight the importance of systematically evaluating each parameter—including time, temperature, enzyme loading, and substrate molar ratios—to maximize the yield of the desired ester.

Process Optimization and Reaction Kinetics

Influence of Catalyst Type and Concentration

The choice of catalyst and its concentration are paramount in the synthesis of this compound, as they directly dictate the reaction pathway (esterification or transesterification) and its efficiency.

Chemical Catalysts:

Acid Catalysts: Brønsted acids like sulfuric acid (H₂SO₄) are effective for the esterification of free fatty acids with propanol. mdpi.com Their catalytic activity is high, but they can be corrosive and difficult to separate from the product. tandfonline.com Heterogeneous acid catalysts, such as zeolites (e.g., HZSM-5) and sulfonated carbon catalysts, offer an alternative with easier recovery. smolecule.comaub.edu.lb Studies on the esterification of linoleic acid with methanol using HZSM-5 nanosheets showed that a catalyst loading of 10 wt% was optimal, achieving a maximum conversion of 95.12%. aub.edu.lb Increasing the concentration of sulfuric acid from 2 to 8 wt% has been shown to increase the initial conversion rate in the esterification of linoleic acid, although very high concentrations may not be cost-effective. researchgate.net

Alkaline Catalysts: Homogeneous base catalysts, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), are highly active for the transesterification of triglycerides with alcohols. mdpi.com However, they are sensitive to the presence of free fatty acids and water. In the synthesis of fatty acid propyl esters (FAPRE) from sunflower oil, an increase in KOH concentration from 1 wt% to 3 wt% generally resulted in higher conversion. For example, at a 10:1 molar ratio of propanol to oil, increasing the catalyst mass fraction from 1% to 3% raised the conversion by approximately 11% after 120 minutes. fkit.hr However, research on ethanol-based transesterification suggests that catalyst concentrations below 1% may be insufficient to effectively initiate the reaction. mdpi.com

Enzymatic Catalysts: Lipases, such as Novozym 435, are widely used and their concentration is a key parameter to optimize. For the synthesis of biolubricants from fatty acid methyl esters (FAME), increasing the enzyme (Novozyme 435) amount up to a certain point enhances the yield. One study found that a 5%wt catalyst amount was optimal for producing TMP esters, achieving a 91% yield. The specific activity and loading of the enzyme are critical; for instance, studies on the synthesis of starch esters have used immobilized lipase at a concentration of 1% (w/v). tandfonline.com

Effect of Molar Ratios and Reaction Conditions (Temperature, Time)

The interplay between the molar ratio of reactants, reaction temperature, and duration is critical for optimizing the synthesis of this compound.

Molar Ratio: An excess of the alcohol reactant (propanol) is typically used to shift the reaction equilibrium towards the formation of the ester product. mdpi.com In the synthesis of fatty acid propyl esters from rapeseed oil, increasing the molar ratio of 1-propanol to oil from 5:1 to 10:1 was found to be a more significant factor than catalyst concentration, boosting reaction conversion by 30-36%. fkit.hr Similarly, for the production of FAPRE from sunflower oil, an optimization study determined the ideal molar ratio to be 11.16:1. researchgate.net Another optimization study identified a slightly lower optimal 1-propanol to oil molar ratio of 8.71:1. repec.org

Temperature: Reaction temperature affects both the reaction rate and the stability of the catalyst, particularly for enzymes. For alkali-catalyzed transesterification, higher temperatures generally favor the reaction. In one study, increasing the temperature from 30°C to 65°C increased biodiesel conversion from just 5% to 70%. fkit.hr An optimal temperature of 67.96°C was identified for FAPRE synthesis in another study. researchgate.net For the enzymatic esterification of linoleic acid, temperatures are typically kept milder to preserve enzyme activity, with optimal values often found between 35°C and 70°C depending on the specific lipase and system. smolecule.comresearchgate.net

Reaction Time: The duration of the reaction must be sufficient to achieve high conversion. For chemical transesterification, effective process conditions have been established that reduce reaction times from several hours to as little as 5 minutes while maintaining high conversion. mdpi.com Optimization studies have pinpointed optimal reaction times, such as 80 minutes for the synthesis of FAPRE under specific conditions. researchgate.net In enzymatic reactions, the time required can vary significantly, from one hour under ultrasound assistance to 48 hours or more in some biolubricant syntheses. smolecule.com

The following table summarizes the findings from various studies on the optimization of these parameters for fatty acid ester synthesis.

| Ester Type | Catalyst | Optimal Molar Ratio (Alcohol:Oil/Acid) | Optimal Temperature (°C) | Optimal Time | Resulting Conversion/Yield | Source |

|---|---|---|---|---|---|---|

| Fatty Acid Propyl Esters (FAPRE) | KOH | 11.16:1 | 67.96 | 80 min | 94.6% (Predicted) | researchgate.net |

| Fatty Acid Propyl Esters (FAPRE) | KOH | 8.71:1 | 40 | 1 h | >95% | repec.org |

| Fatty Acid Methyl Esters | HZSM-5 Nanosheets | 6:1 | 180 | 4 h | 95.12% | aub.edu.lb |

| TMP Esters (Biolubricant) | Novozyme 435 | 0.25 (TMP:FAME) | 50 | 48 h | 91% | |

| Ascorbyl Linoleate | Novozym 435 | Not Specified | 70 | 1 h | 90% | smolecule.com |

Solvent Systems in Esterification and Transesterification

The reaction medium, or solvent system, plays a crucial role in the synthesis of this compound by influencing substrate solubility, enzyme stability and activity, and mass transfer phenomena.

Organic Solvents: The use of a non-polar organic solvent is common in enzymatic esterification to dissolve the hydrophobic substrates (linoleic acid and propanol) and minimize the concentration of water, which can inhibit the reaction. Solvents like iso-octane and tert-butanol (B103910) have been successfully used. smolecule.com For instance, the transesterification of a similar ester using Candida rugosa lipase in iso-octane achieved a 95.9% conversion. smolecule.com However, the use of volatile organic compounds raises environmental concerns and adds to downstream purification costs.

Solvent-Free Systems: To align with green chemistry principles, solvent-free systems are increasingly being explored. These systems minimize waste and simplify product purification. smolecule.com They are particularly relevant in transesterification where the liquid triglyceride itself can act as the reaction medium. The use of heterogeneous catalysts is advantageous in these systems. smolecule.com

Ionic Liquids (ILs): Ionic liquids are considered "designer solvents" and have emerged as a promising alternative to traditional organic solvents. They are non-volatile and can enhance enzyme stability and activity. In the esterification of galactose with various fatty acids, including linoleic acid, a system using the ionic liquid [Bmim][BF4] with dimethylsulfoxide (DMSO) as a co-solvent proved effective. analis.com.my The study found that the thermostable T1 lipase functioned optimally in this medium, showing broad substrate specificity. analis.com.my

Supercritical Fluids: Supercritical fluids, such as supercritical carbon dioxide, offer another advanced solvent system. They provide a non-toxic, non-flammable medium where synthesis can occur under milder conditions, combining the properties of a gas and a liquid to improve mass transfer. smolecule.com

Catalytic Studies and Reaction Mechanisms Involving Linoleic Acid Propyl Ester

Acidic Catalysis Mechanism Elucidation

The conventional method for producing linoleic acid propyl ester involves esterification catalyzed by a strong mineral acid, such as sulfuric acid. smolecule.com The mechanism of acid-catalyzed esterification is a well-established process that proceeds through several key steps.

The reaction is initiated by the protonation of the carbonyl oxygen of linoleic acid by an acid catalyst, typically a hydronium ion (H₃O⁺) in aqueous acidic solutions. libretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Subsequently, a molecule of propanol (B110389), acting as a nucleophile, attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Within this intermediate, a proton is transferred from the oxonium ion (derived from the attacking propanol) to one of the hydroxyl groups. This is followed by the elimination of a water molecule, a good leaving group, to form a protonated ester. In the final step, the protonated ester is deprotonated by a water molecule or another propanol molecule, regenerating the acid catalyst and yielding the final product, this compound. libretexts.org The entire process is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol (propanol) is often used. rsc.org

Enzymatic Catalysis Principles and Specificities

Enzymatic catalysis offers a greener and more specific alternative to traditional chemical methods for the synthesis of this compound. smolecule.comgoogle.com This approach utilizes enzymes, primarily lipases, which are highly efficient biocatalysts. researchgate.net

Role of Lipases and Other Biocatalysts in Esterification

Lipases (triacylglycerol acylhydrolases) are the most widely used biocatalysts for the esterification of fatty acids. researchgate.net These enzymes naturally catalyze the hydrolysis of triglycerides but can also drive the reverse reaction, ester synthesis, under specific conditions, particularly in non-aqueous or low-water environments. researchgate.netmdpi.com

Several lipases have demonstrated high efficacy in synthesizing fatty acid esters. For instance, Candida antarctica lipase (B570770) B (CALB), often used in an immobilized form as Novozym 435, and lipases from Candida rugosa are frequently employed due to their high catalytic activity and stability. smolecule.compsu.edu The enzymatic reaction involves the formation of an acyl-enzyme intermediate. The fatty acid (linoleic acid) first binds to the active site of the lipase, where a serine residue acts as a nucleophile. This leads to the formation of a tetrahedral intermediate, which then releases a water molecule to form the acyl-enzyme complex. The alcohol (propanol) then enters the active site and attacks the acyl-enzyme intermediate, leading to the formation of the ester and regeneration of the free enzyme.

The use of immobilized lipases is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture, enabling catalyst reuse and continuous process operation. google.com

Stereochemical Aspects of Enzymatic Transformations

A key advantage of enzymatic catalysis is the high degree of selectivity that lipases can exhibit. This includes stereoselectivity, where the enzyme preferentially acts on one stereoisomer over another, and regioselectivity, where the enzyme targets a specific position on a molecule.

In the context of linoleic acid, which has two cis double bonds, the geometry of the fatty acid can influence its interaction with the enzyme's active site. Some lipases show a high degree of selectivity for specific isomers of conjugated linoleic acid (CLA). For example, lipases from Geotrichum candidum have been shown to be highly selective for the cis-9, trans-11 isomer of CLA during esterification. nih.gov This selectivity allows for the production of high-purity specific isomers of fatty acid esters. nih.gov

The stereochemical outcome of the enzymatic reaction is dictated by the three-dimensional structure of the enzyme's active site, which creates a chiral environment. This environment favors the binding of the substrate in a specific orientation, leading to the preferential formation of one enantiomer or diastereomer of the product.

Heterogeneous Catalysis Investigations

Heterogeneous catalysts, particularly solid acid catalysts, present a promising alternative for the esterification of fatty acids, offering advantages such as ease of separation and potential for reuse. aub.edu.lb

Zeolite-Based Catalysts (e.g., HZSM-5) for Fatty Acid Esterification

Zeolites are crystalline microporous aluminosilicates with well-defined pore structures and strong Brønsted and Lewis acid sites, making them effective catalysts for various organic reactions, including esterification. bohrium.com The HZSM-5 zeolite, in particular, has been extensively studied for the esterification of fatty acids like linoleic acid. aub.edu.lbresearchgate.net

The catalytic activity of HZSM-5 is attributed to its Brønsted acid sites, which are protons associated with the aluminum in the zeolite framework. bohrium.com The reaction mechanism is similar to homogeneous acid catalysis, involving the protonation of the fatty acid's carbonyl group, followed by nucleophilic attack by the alcohol. researchgate.net The confinement of the reactants within the zeolite pores can influence the reaction pathway and selectivity.

Impact of Catalyst Structure and Porosity on Reaction Efficiency

The efficiency of zeolite-catalyzed esterification is significantly influenced by the catalyst's structure and porosity. aub.edu.lb The microporous nature of conventional zeolites can impose diffusion limitations, especially for bulky molecules like long-chain fatty acids. researchgate.net This can restrict the access of reactants to the active sites located within the zeolite crystals. rsc.org

To overcome these limitations, hierarchical zeolites with both micropores and mesopores have been developed. aub.edu.lb The mesopores provide improved accessibility and facilitate the mass transfer of bulky reactant molecules from the external surface to the internal active sites within the micropores. aub.edu.lb Research has demonstrated that hierarchical HZSM-5 zeolites with nanosheet and nanosponge morphologies exhibit superior catalytic performance in the esterification of linoleic acid compared to conventional microcrystalline HZSM-5. aub.edu.lb Specifically, HZSM-5 nanosheets achieved a conversion of 95.12% in the esterification of linoleic acid with methanol (B129727). aub.edu.lb

The hydrophobicity of the zeolite surface also plays a role. A more hydrophobic surface can enhance the adsorption of the nonpolar fatty acid onto the catalyst, which is a crucial step for the reaction to occur. aub.edu.lb

Below is an interactive data table summarizing the performance of different HZSM-5 catalysts in the esterification of linoleic acid.

| Catalyst | Si/Al Ratio | Morphology | Reaction Temperature (°C) | Reaction Time (h) | Max. Conversion/Yield (%) | Reference |

|---|---|---|---|---|---|---|

| HZSM-5 | 53 | Microporous | 180 | 4 | 79.78 (Yield) | aub.edu.lbresearchgate.net |

| HZSM-5 | 33.3 | Microporous | 180 | - | - | aub.edu.lbresearchgate.net |

| HZSM-5 | 14.4 | Microporous | 180 | - | - | aub.edu.lbresearchgate.net |

| HZSM-5 | - | Nanosheets | 180 | 4 | 95.12 (Conversion) | aub.edu.lb |

| HZSM-5 | - | Nanosponges | 180 | - | 86.40 (Conversion) | aub.edu.lb |

Molecular Transport and Accessibility in Zeolitic Systems

The catalytic conversion of large organic molecules like this compound within zeolitic systems is significantly influenced by molecular transport and the accessibility of active sites. Zeolites, with their microporous structures, can impose diffusion limitations on bulky molecules, hindering their access to internal catalytic sites. mdpi.commdpi.com This is a critical consideration in reactions such as esterification, isomerization, and cracking.

Research on the esterification of linoleic acid with methanol using HZSM-5 zeolites has highlighted the importance of zeolite morphology and porosity. aub.edu.lb Hierarchical zeolites, which possess both micropores and a secondary network of larger mesopores, have demonstrated superior catalytic performance compared to conventional microporous zeolites. aub.edu.lbsci-hub.se This enhanced activity is attributed to improved mass transfer of linoleic acid from the external surface to the active sites within the zeolite framework. aub.edu.lb Specifically, HZSM-5 nanosheets and nanosponges have shown higher conversion rates in linoleic acid esterification due to this enhanced accessibility. aub.edu.lb

The physical properties of zeolites, such as pore size, directly impact their effectiveness. Standard microporous zeolites can limit the entry of large molecules like triglycerides and fatty acid esters, and also impede the exit of product molecules, leading to lower conversion rates. mdpi.com The development of hierarchical zeolites with shorter diffusion paths and secondary mesoporosity helps to overcome these diffusional constraints. mdpi.comdechema.de For instance, in the context of biodiesel production from waste frying oils, hierarchical HZSM-5 zeolites showed significantly better performance in converting triglycerides to fatty acid methyl esters than their conventional microporous counterparts. mdpi.com While this research focused on methyl esters, the principles of improved molecular transport for bulky lipid molecules are directly applicable to this compound.

Interactive Table: Comparison of Zeolite Morphologies in Linoleic Acid Esterification

Instructions:| Zeolite Morphology | Key Feature | Impact on this compound Reactions | Reference |

| Conventional Microporous (e.g., Coffin-shaped) | Pores < 2 nm | Strong diffusion limitations for bulky ester molecules, leading to lower conversion rates. mdpi.commdpi.com | mdpi.commdpi.com |

| Hierarchical (Nanosheets) | Micropores and interconnected mesopores | Improved mass transfer and accessibility to active sites, resulting in the highest catalytic performance. aub.edu.lb | aub.edu.lb |

| Hierarchical (Nanosponges) | High external surface area with meso- and microporosity | High conversion rates, but performance can be limited by higher hydrophilicity, potentially hindering reactant adsorption. aub.edu.lb | aub.edu.lb |

| Nanocrystals | Shortened diffusion paths | Improved internal mass transfer compared to larger conventional crystals, but may not be as effective as hierarchical structures. mdpi.comaub.edu.lb | mdpi.comaub.edu.lb |

Catalyst Regenerability Studies

Catalyst deactivation is a significant challenge in the industrial application of catalytic processes, including those involving this compound. Deactivation can occur through various mechanisms such as coking, where carbonaceous deposits block active sites and pores, or the physical deposition of oligomeric side products. mdpi.comrsc.org Therefore, the ability to regenerate a catalyst to restore its activity is economically and environmentally crucial.

In the context of reactions involving fatty acid esters, catalyst regenerability is an active area of research. For heterogeneous catalysts like zeolites used in the esterification of linoleic acid, studies have demonstrated successful regeneration. For example, HZSM-5 nanosheets used for linoleic acid esterification maintained high conversion rates for four consecutive cycles after regeneration, indicating good stability and reusability. aub.edu.lb

For metal-based catalysts used in hydrogenation reactions, deactivation can be more complex. In the hydrogenation of related unsaturated nitrile-esters using Raney®-nickel catalysts, rapid deactivation is a known issue. mdpi.com Research into regeneration methods for these types of catalysts has explored solvent washing, regeneration under a hydrogen atmosphere, and sonication. mdpi.comcore.ac.uk One effective method found was in-pot regeneration at elevated temperature and hydrogen pressure (e.g., 150 °C and 30 bar H2), which demonstrated the potential for complete activity recovery and catalyst recycling. mdpi.com The deactivation in these systems is often attributed to the formation of byproducts like secondary amines and oligomers that deposit on the catalyst surface. mdpi.comcore.ac.uk

For carbon-supported platinum (Pt) and ruthenium (Ru) catalysts, which are relevant to hydrogenation and isomerization, deactivation in aqueous-phase reactions has been attributed primarily to carbon deposition. rsc.org A mild regeneration procedure involving air oxidation followed by hydrogen reduction has been shown to fully recover the catalytic activity for both Pt and Ru catalysts. rsc.org This type of gentle regeneration is advantageous as it avoids harsh conditions that could damage the catalyst structure. While these specific studies may not have used this compound directly, the principles of deactivation by carbonaceous species and regeneration through controlled oxidation and reduction are broadly applicable to many catalytic processes involving organic molecules.

Homogeneous Catalysis in Isomerization and Derivative Formation

Transition Metal Complex Catalysis (e.g., Ru, Rh complexes)

Homogeneous catalysis using transition metal complexes, particularly those of ruthenium (Ru) and rhodium (Rh), has been effectively employed for the isomerization of linoleic acid and its esters to produce conjugated linoleic acid (CLA). cabidigitallibrary.orgcsic.es These conjugated isomers are of significant interest due to their potential health benefits. csic.es The mechanism of isomerization with these organometallic complexes involves the complexation of a double bond in the fatty acid chain to the transition-metal center, followed by a hydrogen abstraction and re-addition sequence, which facilitates the migration of the double bond. cabidigitallibrary.org

Ruthenium's high activity for double bond isomerization is linked to its available d-orbitals, which can interact with the π-bonds of the linoleic acid chain and activate adjacent C-H bonds. cabidigitallibrary.org Rhodium complexes have also shown high activity, often under milder conditions than other catalysts. uni-konstanz.de For instance, the isomerization of methyl linoleate (B1235992) using a rhodium complex ([RhCl(C8H14)2]) yielded high conversions to CLA isomers. cabidigitallibrary.org Similarly, ruthenium complexes like RuHCl(CO)(PPh3)3 have been used to convert methyl linoleate into a mixture of conjugated products with yields up to 80%. researchgate.net

While these homogeneous catalysts can achieve high yields and selectivity, their cost and the difficulty of separating them from the product mixture are significant drawbacks for industrial application. csic.es

Application of Ionic Liquids in Catalytic Systems

Ionic liquids (ILs) have emerged as promising "green" solvents and even as catalysts for reactions involving fatty acid esters, including this compound. smolecule.comrsc.org Their negligible vapor pressure, thermal stability, and ability to dissolve a wide range of compounds make them attractive alternatives to volatile organic solvents. researchgate.netscientific.net

In the context of homogeneous catalysis, ionic liquids can be used to create biphasic systems that facilitate catalyst recovery. csic.esresearchgate.net For example, transition metal catalysts like RuHCl(CO)(PPh3)3 or RhCl(PPh3)3 can be dissolved in an ionic liquid phase, while the reactant (e.g., methyl linoleate) and the product form a separate phase. researchgate.net This allows for easy separation of the product and reuse of the catalyst-containing ionic liquid phase. scientific.net Studies have shown that methyl and ethyl linoleate can be efficiently isomerized to their conjugated forms in systems using imidazolium-based ionic liquids. researchgate.net

Ionic liquids themselves can also function as catalysts, particularly acidic ionic liquids for esterification reactions. researchgate.netmdpi.commdpi.com For instance, pseudo-protic ionic liquids such as L-leucine propyl ester linoleate can act as both the catalyst and the reaction medium for esterification, enabling solvent-free synthesis with high purity. smolecule.com The choice of the ionic liquid's cation and anion can significantly influence the reaction, affecting not only the catalyst's activity but also the prevalence of side reactions. researchgate.net

Analysis of Side Reactions and Selectivity Control

In the catalytic processing of this compound, controlling selectivity to obtain the desired product is paramount, as numerous side reactions can occur. In isomerization reactions aimed at producing conjugated linoleic acid, a key challenge is preventing hydrogenation of the double bonds, which reduces the yield of the desired unsaturated product. researchgate.netacs.org The choice of catalyst and reaction conditions plays a critical role here. For example, in hydroformylation reactions, hydrogenation of the substrate is a common side reaction, particularly for fatty acid derivatives where isomerization can form α,β-unsaturated esters that are prone to hydrogenation. acs.org

In hydrogenation reactions, the goal is often to selectively reduce the ester group to an alcohol without affecting the double bonds in the carbon chain, or vice versa. whiterose.ac.uk The addition of promoters to the main catalyst can enhance selectivity. For instance, in the hydrogenation of methyl oleate (B1233923), bimetallic catalysts (e.g., Ru-Sn, Co-Sn) are used to selectively hydrogenate the C=O bond to produce oleyl alcohol. sci-hub.st The addition of tin (Sn) to cobalt (Co) catalysts, for example, increases the selectivity towards unsaturated alcohols. sci-hub.st

Another significant side reaction, particularly when using ionic liquids or in multiphase systems, is transesterification. researchgate.net In the isomerization of methyl linoleate in a system containing an ionic liquid and ethanol, extensive formation of ethyl esters was observed. researchgate.net The nature of the ionic liquid's anion was found to strongly influence the extent of this side reaction. researchgate.net Careful selection of the catalytic system components is therefore essential to minimize these unwanted transformations and maximize the yield of the target product. Oligomerization and cracking are other potential side reactions, especially at higher temperatures or with highly acidic catalysts. whiterose.ac.ukfrontiersin.org

Interactive Table: Common Side Reactions in Catalytic Processing of Linoleic Acid Esters

Instructions:| Reaction Type | Common Side Reaction(s) | Catalytic System/Conditions Favoring Side Reaction | Strategy for Selectivity Control | Reference |

| Isomerization | Hydrogenation of double bonds | Presence of hydride donors (e.g., alcohols); certain Ru or Rh catalysts. researchgate.net | Choice of catalyst with low hydrogenation activity; avoiding hydrogen sources. cabidigitallibrary.orgcsic.es | cabidigitallibrary.orgcsic.esresearchgate.net |

| Hydrogenation | Saturation of C=C double bonds | Non-selective hydrogenation catalysts (e.g., some Ni, Pd catalysts). cabidigitallibrary.orgwhiterose.ac.uk | Use of selective bimetallic catalysts (e.g., Ru-Sn, Co-Sn) and promoters. sci-hub.st | cabidigitallibrary.orgwhiterose.ac.uksci-hub.st |

| Esterification/ Isomerization in ILs | Transesterification | Presence of other alcohols; specific ionic liquid anions. researchgate.net | Careful selection of ionic liquid and exclusion of other nucleophiles. researchgate.net | researchgate.net |

| General (High Temp) | Cracking, Oligomerization, Coking | High temperatures; strong acid sites on catalysts. whiterose.ac.ukfrontiersin.org | Optimization of reaction temperature; use of catalysts with tailored acidity and pore structure. aub.edu.lbwhiterose.ac.uk | aub.edu.lbwhiterose.ac.ukfrontiersin.org |

Analytical Research Techniques for Linoleic Acid Propyl Ester Characterization and Quantification

Chromatographic Separations and Detection

Chromatography is a cornerstone of analytical chemistry, allowing for the separation of individual components from a mixture. For linoleic acid propyl ester, both gas and liquid chromatography techniques are extensively employed, often coupled with specific detectors to enhance sensitivity and selectivity.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the sample is vaporized and injected into a column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase.

In the analysis of essential oils, GC has been utilized to identify various constituents, including propyl linoleate (B1235992). botanyjournals.com For instance, the analysis of Cymbopogon martinii essential oil using a GC system equipped with an Rxi-5Sil MS column revealed the presence of propyl linoleate. botanyjournals.com The temperature program for such analyses is often initiated at a lower temperature, then ramped up to facilitate the elution of compounds with different boiling points. botanyjournals.commedcraveonline.com For example, a typical program might start at 110°C, increase to 200°C, and then further to 280°C. medcraveonline.com Helium is commonly used as the carrier gas. medcraveonline.complos.org

The coupling of gas chromatography with mass spectrometry (GC-MS) provides a highly sensitive and specific method for identifying and quantifying metabolites. As separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound by comparing it to spectral libraries like that of the National Institute of Standards and Technology (NIST).

GC-MS has been instrumental in identifying this compound in a variety of biological samples. For example, it was detected in the metabolite profile of maize scutella 12 days after germination. researchgate.netoup.com It has also been identified in plant extracts from Barleria longiflora, Amaranthus cruentus, and Ricinodendron heudelotii. nih.govgrafiati.comgrafiati.comresearchgate.nettjnpr.org In a study on Catharanthus roseus, n-propyl linoleate was identified in anther-derived callus extracts. mdpi.com Furthermore, GC-MS analysis has confirmed the presence of propyl linoleate in extracts from the stem bark of Spondias mombin. medcraveonline.com

The following table summarizes the GC-MS parameters used in the identification of this compound in a study of Ricinodendron heudelotii seeds:

| Parameter | Value |

| Instrument | Agilent 7000 GC-MS Triple Quad |

| Column | ZEBRONZB-5HT (30 m × 320 µm × 0.25 µm) |

| Oven Program | Equilibrated at 60°C for 5 min, then 8°C/min to 240°C (held for 20 min), then 15°C/min to final temperature. |

| Run Time | 56.5 minutes |

| Carrier Gas | Helium |

| Data from a study on Ricinodendron heudelotii seeds. tjnpr.org |

While GC-MS is excellent for identification, Gas Chromatography with Flame Ionization Detection (GC/FID) is often preferred for quantitative analysis, especially when analyzing isomers. The flame ionization detector is highly sensitive to organic compounds and provides a response that is proportional to the mass of carbon entering the detector.

In the context of fatty acid ester analysis, GC/FID is a robust technique for determining the relative abundance of different esters, including isomers. For instance, in the analysis of pheromone extracts, GC coupled with an electroantennographic detector (EAD) and FID can be used to identify and quantify active compounds. researchgate.net While specific studies focusing solely on the GC/FID analysis of this compound isomers are not prevalent in the provided search results, the methodology is standard for fatty acid analysis.

GC Coupled with Mass Spectrometry (GC-MS) for Metabolite Profiling

Spectroscopic Characterization Methods

Spectroscopy is a fundamental tool in the analysis of this compound, offering non-destructive and highly detailed molecular insights.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum of this compound displays characteristic absorption bands that confirm its ester structure and the presence of carbon-carbon double bonds. Key peaks in the IR spectrum provide evidence for the formation of the ester from linoleic acid and propanol (B110389). unit.noresearchgate.net For instance, the stretching vibrations of the carbonyl group (C=O) in the ester are typically observed in a narrow range of 1736–1744 cm⁻¹. mdpi.com Additionally, peaks in the range of 2853-2960 cm⁻¹ are attributed to the symmetric and asymmetric C-H stretching of the methylene (B1212753) and methyl groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR, provides detailed information about the molecular structure of this compound by mapping the chemical environments of its hydrogen atoms. researchgate.netchemsociety.org.ng The ¹H-NMR spectrum of this compound shows distinct signals that can be assigned to the different protons in the molecule. chemsociety.org.ng For example, the triplet signal around 2.17 ppm is characteristic of the α-methylene protons adjacent to the carbonyl group. chemsociety.org.ng Multiplet signals between 5.24 ppm are indicative of the olefinic protons of the cis-double bonds. chemsociety.org.ng The presence of a bis-allylic proton, a key feature in linoleic acid, is confirmed by a quartet signal around 2.70 ppm. chemsociety.org.ng

In the context of catalyst characterization for the synthesis of esters like this compound, ²⁷Al MAS NMR is a valuable technique. It helps in determining the coordination state of aluminum atoms in catalysts, such as Al-SBA-15, which is crucial for understanding their acidic properties and catalytic activity. mdpi.comresearchgate.net Studies have shown that the presence of tetrahedrally coordinated aluminum, confirmed by ²⁷Al MAS NMR, correlates with the Brønsted acidity of the catalyst. mdpi.com

Table 1: Key ¹H-NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 5.24 | Multiplet | Olefinic protons (-CH=CH-) |

| 2.70 | Quartet | Bis-allylic protons (=CH-CH₂-=CH) |

| 2.17 | Triplet | α-Methylene protons (-CH₂-COO) |

| 1.93 | Multiplet | Allylic protons (-CH₂-CH=) |

| 1.25 | Doublet | Methylene protons in the alkyl chain |

| 0.81 | Multiplet | Terminal methyl protons (-CH₃) |

Data compiled from various spectroscopic studies. chemsociety.org.ng

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a high-resolution vibrational spectroscopy technique widely used for the characterization of this compound and the catalysts involved in its synthesis. researchgate.netspectrabase.comscielo.braub.edu.lb FTIR analysis confirms the successful synthesis of the ester by identifying characteristic peaks. researchgate.net The FTIR spectra of fatty acid esters show a distinct peak for the C=O stretching vibration of the carbonyl group between 1736 and 1744 cm⁻¹. mdpi.com

FTIR is also employed to characterize catalysts, such as modified clays (B1170129) and zeolites, used in esterification reactions. researchgate.netscielo.braub.edu.lb For instance, in the study of Brazilian clay-based catalysts, FTIR was used alongside other techniques to characterize the natural and acid-activated clays. scielo.br Similarly, in the development of catalysts from microalgae residue, FTIR was used to investigate the chemical characteristics of the solid acid catalysts. jmb.or.kr

Complementary Material Characterization for Related Catalysts

The synthesis of this compound often involves heterogeneous catalysts. The characterization of these catalytic materials is essential to understand their structure-activity relationships.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure and phase composition of catalysts. spectrabase.commdpi.com In the synthesis of catalysts for esterification and transesterification reactions, XRD is used to identify the crystalline phases of metal oxides and supports. mdpi.commalaysianjournalofmicroscopy.org For example, in the study of Mg-Al-Zn catalysts, XRD patterns confirmed the presence of MgO, γ-Al₂O₃, and ZnO phases. mdpi.com The technique is also used to assess the stability of the catalyst's crystal structure after use. mdpi.com In the development of catalysts supported on zirconia, XRD analysis revealed that the ZrO₂ phase remained stable after chemical modifications. malaysianjournalofmicroscopy.org Furthermore, XRD can provide information about the average crystallite size of nanoparticles on a support, which is a critical parameter for catalytic activity. mdpi.com

Electron Microscopy Techniques (SEM, TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to investigate the morphology, particle size, and surface characteristics of catalysts. spectrabase.commdpi.com SEM provides high-resolution images of the catalyst's surface, revealing its topography and particle distribution. jmb.or.krmalaysianjournalofmicroscopy.org For instance, SEM micrographs of an amphiphilic solid basic catalyst showed an even particle distribution with an average diameter of 4.5 microns. malaysianjournalofmicroscopy.org

TEM offers even higher resolution, allowing for the visualization of the internal structure and surface coverage of the catalyst. malaysianjournalofmicroscopy.orguinjkt.ac.id In the same study of the amphiphilic catalyst, TEM images showed that surface coverage was generated after alkylsilylation. malaysianjournalofmicroscopy.org Both SEM and TEM are often used in conjunction with other techniques like Energy Dispersive X-ray (EDX) analysis to determine the elemental composition of the catalyst. uinjkt.ac.id These techniques are crucial for understanding how the physical properties of the catalyst influence its performance in reactions such as the synthesis of this compound. aub.edu.lbosti.gov

Elemental Analysis (X-ray Fluorescence)

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of a wide variety of materials. The method works by irradiating a sample with high-energy X-rays from a controlled source. When an atom in the sample is struck by an X-ray of sufficient energy, it displaces an electron from one of its inner orbital shells. The resulting vacancy is filled by an electron from a higher-energy outer shell. During this transition, the excess energy is emitted in the form of a fluorescent X-ray, which is characteristic of the specific element from which it was emitted. The intensity of the emitted X-rays is proportional to the concentration of the element in the sample.

XRF is a powerful tool for both qualitative and semi-quantitative analysis of major, minor, and trace elements, particularly for elements heavier than sodium. mdpi.comrepositorio.uem.mz It is widely applied in geology, environmental science, and materials science. For instance, it has been used to determine the elemental profile of agricultural products like extra virgin olive oil to identify elements of pedological origin (e.g., phosphorus, barium) or heavy metals. mdpi.com Similarly, it can be used to analyze the ash-forming and nutrient elements in biomass feedstocks. bts.gov

While XRF is a versatile technique, it is not a standard or practical method for the routine elemental characterization of a pure organic compound like this compound. The primary elemental constituents of this ester are Carbon (C), Hydrogen (H), and Oxygen (O). Standard XRF instruments have difficulty detecting such light elements due to the low energy of their fluorescent X-rays, which are easily absorbed by the sample matrix, detector window, and air.

The elemental composition of a pure organic compound like this compound is typically determined with much higher accuracy and precision using combustion analysis. Therefore, specific research findings detailing the XRF analysis of this compound are not found in the scientific literature, as other methods are superior for this purpose.

Biochemical and Microbial Transformations of Linoleic Acid Propyl Ester

Interactions with Biological Macromolecules and Cellular Components

Studies indicate that linoleic acid and its derivatives, including its propyl ester, can interact with various biological macromolecules, such as enzymes and receptors. smolecule.com These interactions can subsequently influence metabolic pathways and cellular signaling.

Enzyme and Receptor Binding Studies

Linoleic acid itself is a known modulator of several enzymes and receptors. For instance, it has been shown to reduce voltage-gated K+ currents in rat beta-cells through the GPR40 receptor and the cAMP-protein kinase A system. ebi.ac.uk Esters of fatty acids, including propyl esters, have been observed to interact with potassium channels, although sometimes at independent sites from the parent fatty acid. physiology.org

Nitrated derivatives of linoleic acid are potent endogenous ligands for the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear hormone receptor that plays a crucial role in regulating glucose homeostasis, lipid metabolism, and inflammation. pnas.org While direct binding studies of linoleic acid propyl ester to PPARγ are not extensively documented, the activity of its parent compound and other derivatives suggests a potential for interaction.

Influence on Metabolic Pathways and Cellular Signaling

The interaction of linoleic acid and its derivatives with enzymes and receptors has significant downstream effects on metabolic and signaling pathways. Linoleic acid is a precursor to arachidonic acid, which in turn is a substrate for the synthesis of pro-inflammatory eicosanoids and endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG) and anandamide. ebi.ac.uknih.gov Dietary linoleic acid can elevate the levels of these endocannabinoids, which are involved in regulating energy metabolism. nih.gov

Furthermore, linoleic acid can induce pro-inflammatory responses in vascular endothelial cells by activating the PI3K/Akt and ERK1/2 signaling pathways. ebi.ac.uk Nitrated linoleic acid has been shown to potently activate the expression of heme oxygenase 1 (HO-1), a critical enzyme in the cellular defense against oxidative stress and inflammation, through a predominantly NO-independent mechanism. pnas.org The metabolism of linoleic acid is a complex pathway involving multiple desaturation and elongation steps that primarily occur in the endoplasmic reticulum. nih.gov

Microbial Biotransformation Studies

Certain microorganisms, particularly lactic acid bacteria (LAB), are capable of transforming linoleic acid into a variety of metabolites, including conjugated linoleic acid (CLA), which has garnered significant attention for its potential health benefits. asm.orgdntb.gov.ua

Conversion of Linoleic Acid into Fatty Acid Metabolites by Lactic Acid Bacteria (e.g., Lactiplantibacillus plantarum)

Lactiplantibacillus plantarum (formerly Lactobacillus plantarum) is a versatile species of LAB widely used in the food industry and known for its ability to produce CLA isomers from linoleic acid. dntb.gov.uamdpi.com This biotransformation is a detoxification mechanism for the bacteria to cope with the antimicrobial properties of linoleic acid. acs.orgmedcraveonline.com The conversion process involves multiple enzymatic activities, including hydration, dehydration, and isomerization. dntb.gov.ua

Different strains of L. plantarum exhibit varying efficiencies in converting linoleic acid to CLA. For instance, L. plantarum ZS2058 has been shown to convert over 50% of linoleic acid into CLA, primarily the cis-9, trans-11 and trans-9, trans-11 isomers. redalyc.org In some cases, metabolites such as trans, trans-9,12-octadecadienoic acid propyl ester have been identified as products of L. plantarum metabolism of linoleic acid. acs.orgmattioli1885journals.com The production of these metabolites can be influenced by the concentration of linoleic acid in the growth medium. mattioli1885journals.comresearchgate.netnih.gov

Table 1: CLA Production by Various Lactiplantibacillus plantarum Strains

| Strain | Substrate Concentration | Incubation Conditions | CLA Produced | Reference |

|---|---|---|---|---|

| L. plantarum DSM 20205 | Not specified | 37°C | 4.94-6.12 µg/mL | acs.org |

| L. plantarum ZS2058 | 0.5 mg/mL Linoleic Acid | 24 h at 37°C | 312.4 µg/mL of cis-9, trans-11 CLA | mdpi.com |

| L. plantarum NCUL005 | 2.5 mL/L Linoleic Acid | 24 h at 30°C | 0.623 mg/mL | mdpi.com |

| L. plantarum DSM 20179 | 1 mg/mL Linoleic Acid | 24 h at 37°C | 95.25 µg/mL | mdpi.com |

| L. plantarum NGML2 | 4% Linoleic Acid | Not specified | Up to 504.31 mg/L of 10E,12Z-octadecadienoic acid and 228.88 mg/L of (9E,11E)-octadecadienoic acid | nih.gov |

Identification of Specific Microbial Enzymes (e.g., Linoleate (B1235992) Isomerase, Hydratase, Dehydrogenase)

The biotransformation of linoleic acid in LAB is not a single-step reaction but involves a multi-component enzyme system. tandfonline.com Key enzymes identified in this pathway include:

Linoleate Isomerase: This enzyme is crucial for the isomerization of linoleic acid to CLA. medcraveonline.comredalyc.org The genes for linoleate isomerase have been identified in several LAB strains. nih.govoup.com

Linoleate Hydratase (CLA-HY): This enzyme catalyzes the hydration of linoleic acid to form hydroxy fatty acids, such as 10-hydroxy-cis-12-octadecenoic acid (10-HOE), which is an intermediate in the CLA production pathway. asm.orguniprot.orgnih.gov This enzyme is often membrane-associated and its activity can be influenced by pH and temperature. uniprot.orgresearchgate.net

Short-Chain Dehydrogenase (CLA-DH): This enzyme is also involved in the multi-step conversion of linoleic acid to CLA. asm.orgasm.org

Acetoacetate (B1235776) Decarboxylase (CLA-DC): This is another enzyme implicated in the CLA biotransformation pathway in L. plantarum. asm.orgasm.org

The expression and activity of these enzymes can be influenced by various factors, including pH, temperature, and the presence of cofactors like NADH or NADPH. tandfonline.comnih.govuniprot.org

In Silico Characterization of Biotransformation Pathways

In silico analysis, including molecular docking and genomic studies, has been employed to better understand the enzymatic pathways of linoleic acid biotransformation in L. plantarum. researchgate.netnih.gov These computational approaches have helped to identify putative genes encoding the enzymes responsible for CLA production and to model the interactions between the substrate (linoleic acid) and the active sites of these enzymes. researchgate.netjcchems.comsciopen.com

For example, in silico characterization of L. plantarum YW11 revealed the presence of four enzymes potentially involved in the conversion of linoleic acid to rumenic acid (a CLA isomer): 10-linoleic acid hydratase, linoleate isomerase, acetoacetate decarboxylase, and dehydrogenase. researchgate.netnih.gov Molecular docking studies have further elucidated the binding affinities and interactions, such as hydrogen bonding, between linoleic acid derivatives and the active sites of these enzymes, providing a theoretical basis for the observed biotransformation. nih.govjcchems.com

Biosynthesis Enhancement Applications

Utilization of Fatty Acid Esters in Sophorolipid (B1247395) Synthesis

The microbial production of sophorolipids (SLs), a class of glycolipid biosurfactants, by yeasts such as Starmerella bombicola (formerly Candida bombicola) is significantly influenced by the nature of the hydrophobic carbon source provided during fermentation. mdpi.comcsic.es Fatty acid esters, including this compound, have been investigated as substrates to enhance and direct the synthesis of specific types of sophorolipids. nih.gov

Sophorolipids are composed of a sophorose sugar headgroup linked to a long-chain hydroxy fatty acid. scielo.brgoogle.com The structure of the fatty acid, including its chain length and degree of unsaturation, is directly incorporated into the final sophorolipid molecule, thereby defining its properties. researchgate.net The yeast S. bombicola possesses a cytochrome P450 enzyme system, specifically CYP52M1, which hydroxylates fatty acids at the terminal (ω) or sub-terminal (ω-1) position as the initial step in sophorolipid biosynthesis. mdpi.comnih.gov This enzyme exhibits a preference for C18 fatty acids like oleic and linoleic acid. mdpi.comnih.gov

Research has demonstrated that using fatty acid esters can influence the type of sophorolipid produced, particularly favoring the formation of open-chain, acidic sophorolipids over their lactonic counterparts. nih.gov In a comparative study, fatty acid esters were produced by transesterifying soybean oil with methanol (B129727), ethanol, and propanol (B110389) to create methyl, ethyl, and propyl esters, respectively. nih.govscience.gov These esters were then used as substrates in fed-batch fermentations with Candida bombicola. nih.govscience.gov

The results showed that the type of alcohol used for esterification had a significant impact on both the yield and the form of the sophorolipids produced. nih.govscience.gov While methyl and ethyl esters resulted in higher total sophorolipid yields, the use of propyl soyate (containing this compound as a major component) led to a significantly higher proportion of the desirable open-chain, free-acid sophorolipids. nih.govresearchgate.net Specifically, fermentation with propyl soyate yielded 80% open-chain free-acid SLs, compared to 71% (with significant residual esterification) from methyl soyate and 43% from ethyl soyate. nih.govscience.gov The principal fatty acids incorporated into the sophorolipids were linoleic and oleic acid. nih.gov

Table 1: Comparison of Sophorolipid (SL) Production by Candida bombicola using Different Fatty Acid Esters from Soy Oil

| Substrate | Total SL Yield (g/L) | Percentage of Open-Chain SLs | Form of Open-Chain SLs |

| Methyl Soyate | 46 ± 4 | 71% | 59% remained as methyl esters |

| Ethyl Soyate | 42 ± 7 | 43% | Free-acid |

| Propyl Soyate | 18 ± 6 | 80% | Free-acid |

| Data sourced from Ashby et al., 2006. nih.govresearchgate.net |

The lower total yield observed with propyl soyate (18 ± 6 g/L) compared to methyl (46 ± 4 g/L) and ethyl soyates (42 ± 7 g/L) suggests that the yeast's metabolic efficiency for this substrate may be lower. nih.gov However, the high selectivity for producing free-acid sophorolipids is a significant advantage for applications where this form is preferred due to its higher solubility and foaming capacity. csic.esnih.gov The study confirmed that in the cases of ethyl and propyl soyate, the resulting sophorolipids contained linoleic and oleic acids as the primary fatty acid components, with no residual esterification at the carboxyl end. nih.govscience.gov This indicates that the yeast's enzymatic machinery effectively hydrolyzes the propyl ester linkage before or during the process of sophorolipid assembly.

Industrial and Applied Research Perspectives Excluding Prohibited Areas

Biofuel Research and Development

The potential of propyl linoleate (B1235992) as a component of biodiesel has been a significant area of research, focusing on its role as a feedstock and its influence on fuel properties.

Investigation as a Biodiesel Feedstock Component

Propyl linoleate is explored as a potential biodiesel feedstock component. smolecule.com Biodiesel, a renewable alternative to conventional diesel, is typically produced through the transesterification of triglycerides from sources like vegetable oils and animal fats. researchgate.net This process yields fatty acid alkyl esters, and propyl linoleate is one such ester when propanol (B110389) is used in the reaction. smolecule.com

Studies on Improving Fuel Properties and Reducing Emissions through Blending

The two double bonds in the linoleic acid chain make propyl linoleate an unsaturated ester. This unsaturation can improve cold-flow properties but may decrease oxidative stability, a crucial factor for fuel storage. bioline.org.brdergipark.org.tr Biodiesel with high levels of polyunsaturated esters like methyl linoleate is more prone to oxidation. dergipark.org.tr To counteract this, antioxidants such as propyl gallate (PG), butylated hydroxyanisole (BHA), and butylated hydroxytoluene (BHT) are often used to improve the stability of biodiesel blends. mdpi.comdergipark.org.tr

Studies aim to create optimal biodiesel blends by mixing esters with different saturation levels to balance desirable properties. bioline.org.br The goal is to produce a fuel that meets international standards and reduces harmful emissions. smolecule.com

Food Science Applications (Research on Texture and Flavor Enhancement)

In food science, research has focused on the potential of fatty acid esters like propyl linoleate to act as flavor and texture enhancers. smolecule.com Esters are well-known for contributing fruity and floral aromas to foods. researchgate.net

Enzymatic synthesis, using lipases, is a preferred method for producing these esters for food applications due to its mild reaction conditions. Research has explored the use of various lipases, such as those from Candida rugosa and immobilized Candida antarctica (Novozym 435), to catalyze the reaction between linoleic acid and propanol. smolecule.com The physical properties of propyl linoleate, like its oiliness, may also influence the texture and mouthfeel of food products. smolecule.com

Advanced Chemical Separation Technologies

Propyl linoleate is also being investigated for its role in developing more sustainable chemical separation technologies.

Synthesis and Application in Ionic Liquid Systems for Metal Extraction

Propyl linoleate has been used in the synthesis of novel ionic liquids for metal extraction. jst.go.jpresearchgate.net Ionic liquids are salts with low melting points that are considered green solvents due to their low volatility. kyushu-u.ac.jp

In one study, L-leucine propyl ester linoleate was synthesized as a pseudo-protic ionic liquid for the extraction of nickel (Ni(II)), cobalt (Co(II)), and manganese (Mn(II)). jst.go.jpresearchgate.net This type of ionic liquid, derived from amino acids and fatty acids, is noted for its potential biocompatibility and lower toxicity compared to some conventional ionic liquids. jst.go.jpkyushu-u.ac.jp The study found that the extraction ability for both L-leucine propyl ester linoleate and oleate (B1233923) followed the order Ni(II) > Co(II) > Mn(II). jst.go.jpresearchgate.netresearchgate.net The long chain of the linoleate component enhances the hydrophobicity of the ionic liquid, which is beneficial for forming two immiscible phases with aqueous metal solutions. kyushu-u.ac.jp

Table 1: Metal Extraction with L-Leucine Propyl Ester Linoleate

| Metal Ion | Extraction Order | Reference |

| Nickel (Ni(II)) | 1 | jst.go.jp, researchgate.net |

| Cobalt (Co(II)) | 2 | jst.go.jp, researchgate.net |

| Manganese (Mn(II)) | 3 | jst.go.jp, researchgate.net |

Research on Green Extraction Solvents

There is growing interest in using fatty acid esters like propyl linoleate as green solvents for extraction processes, as an alternative to volatile organic compounds (VOCs). at.ua The characteristics that make propyl linoleate a candidate for a green solvent include its high boiling point, derivation from renewable resources, and potential biodegradability. at.ua

Research in this area focuses on characterizing the solvent properties of fatty acid esters and testing their efficacy in various extraction applications, such as obtaining natural products from plant materials. at.ua The use of bio-based ionic liquids, including those with a linoleate anion, has shown promise for efficiently extracting various metal ions from aqueous solutions. at.ua

Antimicrobial Activity Research (Mechanism-Oriented Studies)

Research into the antimicrobial properties of linoleic acid propyl ester, also known as propyl linoleate, suggests that it possesses mild activity against a variety of microorganisms. While comprehensive, mechanism-oriented studies focused solely on this compound are limited, the broader body of research on fatty acids and their esters provides significant insights into its likely mode of action.

The principal mechanism by which fatty acid esters are believed to exert their antimicrobial effects is through the disruption of the microbial cell membrane. researchgate.netd-nb.info This action is largely attributed to the amphipathic nature of these molecules, which allows them to insert themselves into the lipid bilayer of the cell membrane. This insertion can trigger a cascade of detrimental effects for the microorganism.

One of the primary consequences of this membrane insertion is an increase in permeability. researchgate.net The integration of this compound can alter the fluidity and structural integrity of the cell membrane, leading to the leakage of essential intracellular components such as ions, metabolites, and proteins. This disruption of cellular homeostasis can ultimately lead to cell death. Furthermore, by altering the membrane structure, fatty acid esters can interfere with the function of the electron transport chain, which is vital for cellular respiration and energy production in bacteria. This interference can lead to a reduction in ATP synthesis, thereby inhibiting microbial growth. The activity of membrane-bound enzymes, crucial for various cellular processes, can also be inhibited by the changes in the lipid environment of the membrane caused by the presence of this compound.

In the context of antifungal activity, a similar mechanism centered on membrane disruption is proposed. In fungi, the primary sterol of the cell membrane is ergosterol. It is hypothesized that fatty acid esters may interact with ergosterol, leading to the formation of pores or channels in the fungal membrane. This compromises the integrity and function of the membrane, which is a key factor in the compound's antifungal effect.

While direct mechanistic studies on pure this compound are not abundant, the compound has been identified as a constituent of various plant extracts that exhibit antimicrobial properties. For example, it has been detected in extracts from Jatropha curcas, Alchornea laxiflora, and Zingiber officinale (ginger), all of which have shown activity against a range of bacteria and fungi. nih.govresearchgate.net It is important to note, however, that the antimicrobial activities reported in these studies are for the complex extracts and not for the isolated propyl linoleate. One study noted that this compound lacks significant antifungal activity when compared to other long-chain fatty acid esters. frontiersin.org

The following table summarizes findings from studies where this compound was identified as a component of extracts tested for antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values presented are for the entire extract or fraction and not for the pure compound.

Antimicrobial Activity of Plant Extracts Containing this compound

| Plant Source | Extract/Fraction | Test Organism | MIC (mg/mL) | Reference |

|---|---|---|---|---|

| Alchornea laxiflora | Ethyl acetate (B1210297) fraction of root | Shigella species | 3.13 | |

| Alchornea laxiflora | Ethyl acetate fraction of root | Trichophyton tonsurans | 2.19 |

The data indicates that extracts containing this compound can exhibit a broad spectrum of activity, inhibiting the growth of both bacteria and fungi. The variability in inhibitory concentrations can be attributed to the differing amounts of propyl linoleate and other bioactive compounds within the extracts, as well as the different methodologies employed in the research.

Computational and Theoretical Research on Linoleic Acid Propyl Ester

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a ligand, such as linoleic acid propyl ester, and a target protein or receptor. While specific docking studies solely focused on this compound are not extensively documented in the provided results, the broader context of fatty acid esters in molecular docking is well-established. For instance, studies on similar compounds like linoleic acid ethyl ester have shown their potential to interact with biological targets. nih.gov

In a typical molecular docking simulation, the three-dimensional structure of this compound would be generated and optimized. This structure would then be "docked" into the binding site of a target protein. The simulation calculates the binding affinity, which is an estimation of the strength of the interaction, often expressed in kcal/mol. nih.govresearchgate.net The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ester and the amino acid residues of the target protein. japsonline.com These simulations are instrumental in predicting the potential biological activity of compounds and guiding the design of new molecules with desired functionalities. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It has been widely applied to study various aspects of fatty acids and their esters.

Studies on Electronic Structure and Reactivity